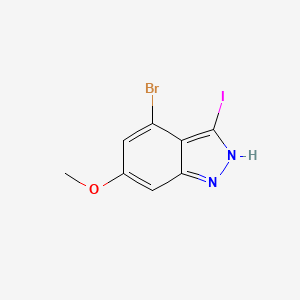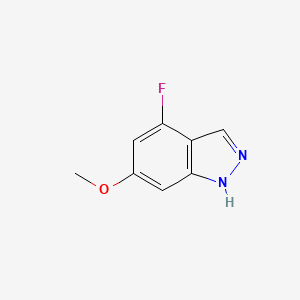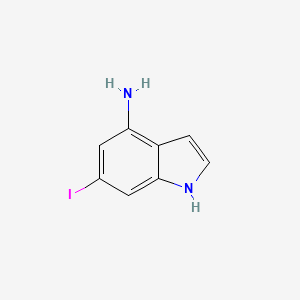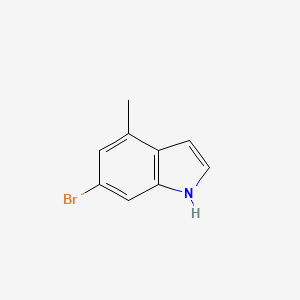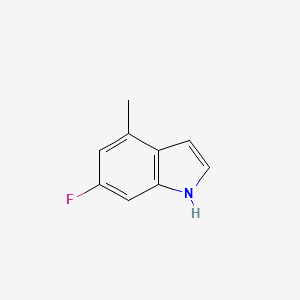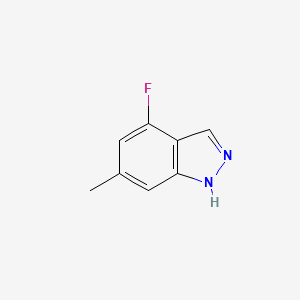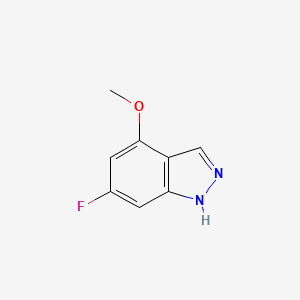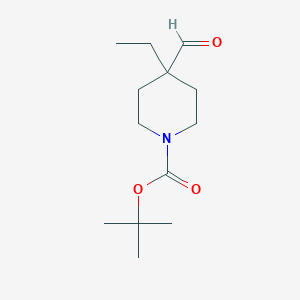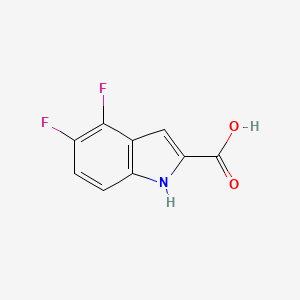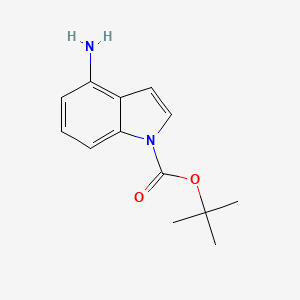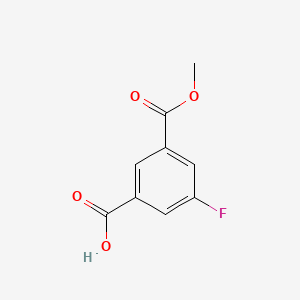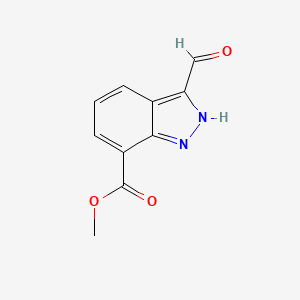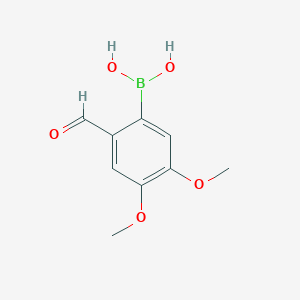
(2-甲酰基-4,5-二甲氧基苯基)硼酸
描述
(2-Formyl-4,5-dimethoxyphenyl)boronic acid is an organic compound with the molecular formula C9H11BO5. It is a boronic acid derivative that features a formyl group and two methoxy groups attached to a phenyl ring.
科学研究应用
(2-Formyl-4,5-dimethoxyphenyl)boronic acid has several applications in scientific research:
作用机制
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Action Environment
The action, efficacy, and stability of (2-Formyl-4,5-dimethoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the boronic acid moiety. Moreover, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
(2-Formyl-4,5-dimethoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of (2-Formyl-4,5-dimethoxyphenyl)boronic acid on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, (2-Formyl-4,5-dimethoxyphenyl)boronic acid can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, (2-Formyl-4,5-dimethoxyphenyl)boronic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, forming stable complexes. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, (2-Formyl-4,5-dimethoxyphenyl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Formyl-4,5-dimethoxyphenyl)boronic acid can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that (2-Formyl-4,5-dimethoxyphenyl)boronic acid can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of (2-Formyl-4,5-dimethoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme activation or enhanced metabolic activity. At high doses, it can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and altered metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which (2-Formyl-4,5-dimethoxyphenyl)boronic acid is effective without being toxic .
Metabolic Pathways
(2-Formyl-4,5-dimethoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of metabolites, thereby influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, (2-Formyl-4,5-dimethoxyphenyl)boronic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of (2-Formyl-4,5-dimethoxyphenyl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, it may be directed to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formyl-4,5-dimethoxyphenyl)boronic acid typically involves the lithiation of a suitable precursor followed by borylation. One common method is the lithiation of 2,4-dimethoxybenzaldehyde using a strong base such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for (2-Formyl-4,5-dimethoxyphenyl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility .
化学反应分析
Types of Reactions: (2-Formyl-4,5-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: 2-Carboxy-4,5-dimethoxyphenylboronic acid.
Reduction: 2-Hydroxymethyl-4,5-dimethoxyphenylboronic acid.
相似化合物的比较
- 2-Formylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (2-Formyl-4,5-dimethoxyphenyl)boronic acid is unique due to the presence of both formyl and methoxy groups on the phenyl ring. These functional groups can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the methoxy groups can provide electron-donating effects, which can enhance the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions compared to its analogs without methoxy groups .
属性
IUPAC Name |
(2-formyl-4,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBAZGRLLTFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647252 | |
| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005346-96-2 | |
| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


